molecular formula C11H15F2NO2 B2999462 N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide CAS No. 2411284-44-9

N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide

Cat. No. B2999462
CAS RN: 2411284-44-9
M. Wt: 231.243
InChI Key: DVHLRSBCRJAZEA-UHFFFAOYSA-N
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Description

N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide, commonly known as DFO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DFO is a spiropiperidine-based compound that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DFO is not fully understood. However, studies have shown that DFO interacts with the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. This ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFO has a range of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, DFO has been shown to inhibit the growth of bacteria and fungi. DFO has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DFO in lab experiments is its high purity and yield. This makes it a reliable and consistent compound for use in scientific research. However, one of the limitations of using DFO is that its mechanism of action is not fully understood. This makes it difficult to predict its effects on different cell types and in different physiological conditions.

Future Directions

There are several future directions for research on DFO. One area of research is the development of new cancer therapies based on DFO. Another area of research is the development of new antibiotics and antifungal agents based on DFO. Additionally, further research is needed to fully understand the mechanism of action of DFO and its effects on different cell types and in different physiological conditions.
Conclusion:
In conclusion, DFO is a promising compound with a range of scientific research applications. Its potential applications in cancer research, antibiotic and antifungal development, and anti-inflammatory therapy make it a compound of great interest to researchers. While there are still limitations to our understanding of DFO, further research in this area has the potential to lead to significant advances in the fields of medicine and biotechnology.

Synthesis Methods

The synthesis of DFO involves the reaction of 2,2-difluoro-6-oxaspiro[2.5]octane with N-methylprop-2-enamide in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of DFO. The synthesis of DFO has been optimized to achieve high yields and purity, making it a viable candidate for scientific research.

Scientific Research Applications

DFO has been shown to have a range of scientific research applications. One of the most promising applications of DFO is in the field of cancer research. DFO has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes DFO a potential candidate for the development of new cancer therapies.
DFO has also been shown to have antibacterial and antifungal properties. This makes it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

N-[(2,2-difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO2/c1-2-9(15)14-7-8-10(11(8,12)13)3-5-16-6-4-10/h2,8H,1,3-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHLRSBCRJAZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2(C1(F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide

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